molecular formula C16H16BrClN2O2 B8681335 5-bromo-2-(6-chloropyridin-3-yloxy)-N,N-diethylbenzamide

5-bromo-2-(6-chloropyridin-3-yloxy)-N,N-diethylbenzamide

Cat. No. B8681335
M. Wt: 383.7 g/mol
InChI Key: VYLDHNDGGSSPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-(6-chloropyridin-3-yloxy)-N,N-diethylbenzamide is a useful research compound. Its molecular formula is C16H16BrClN2O2 and its molecular weight is 383.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-2-(6-chloropyridin-3-yloxy)-N,N-diethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-(6-chloropyridin-3-yloxy)-N,N-diethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-bromo-2-(6-chloropyridin-3-yloxy)-N,N-diethylbenzamide

Molecular Formula

C16H16BrClN2O2

Molecular Weight

383.7 g/mol

IUPAC Name

5-bromo-2-(6-chloropyridin-3-yl)oxy-N,N-diethylbenzamide

InChI

InChI=1S/C16H16BrClN2O2/c1-3-20(4-2)16(21)13-9-11(17)5-7-14(13)22-12-6-8-15(18)19-10-12/h5-10H,3-4H2,1-2H3

InChI Key

VYLDHNDGGSSPFN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OC2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of compound 5-bromo-2-(6-chloropyridin-3-yloxy)benzoic acid (1.28 Kg, 4.44 mol), DEA (461 mL, 4.44 mol), HOBT (600 g, 4.44 mol), DIPEA (1.547 L, 8.88 mol) in anhydrous DCM (8 L) was cooled to 0° C. and EDCI (851.2 g, 4.44 mol, 1 eq) was added. The mixture was stirred at 0° C. for 30 minutes and then at RT overnight. The reaction mixture was washed with an aqueous, saturated solution of NaHCO3, brine and water. The organic phase was separated, dried over MgSO4 and concentrated under reduced pressure. The resulting crude mixture was purified by silica gel chromatography (5 to 20% ethyl acetate in hexane) to afford 950 g of 5-bromo-2-(6-chloropyridin-3-yloxy)-N,N-diethylbenzamide as a yellow oil.
Quantity
1.28 kg
Type
reactant
Reaction Step One
Name
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
1.547 L
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One
Name
Quantity
851.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-2-(6-chloropyridin-3-yloxy)benzoic acid (1.28 kg, 4.44 mol), diethylamine (461 mL, 4.44 mol), HOBT (600 g, 4.44 mol), DIPEA (1.547 L, 8.88 mol) in anhydrous DCM (8 L) was cooled to 0° C. EDCI (851.2 g, 4.44 mol) was added to the reaction mixture and it was stirred at 0° C. for 30 minutes and then at RT overnight. The reaction mixture was sequentially washed with aqueous NaHCO3, brine and water before being dried over MgSO4. Filtration and concentrated under reduced pressure provided a residue that was purified by silica gel chromatography (5-20% EtOAc in hexane) to provide 950 g of 5-bromo-2-(6-chloropyridin-3-yloxy)-N,N-diethylbenzamide.
Quantity
1.28 kg
Type
reactant
Reaction Step One
Quantity
461 mL
Type
reactant
Reaction Step One
Name
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
1.547 L
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One
Name
Quantity
851.2 g
Type
reactant
Reaction Step Two

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